4-Apeba
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Overview
Description
4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, commonly known as 4-APEBA, is a derivatization reagent used in analytical chemistry. It is particularly useful for the detection and analysis of aldehydes and carboxylic acids. The compound incorporates a bromophenethyl group, which provides an isotopic signature and enhances fragmentation identifiers, making it highly effective for mass spectrometry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide involves the reaction of 2- (4-bromophenyl)ethanamine with formaldehyde to produce 2- (4-bromophenyl)-N,N-dimethylethanamine. This intermediate is then reacted with N-(4-(2- (trimethylammonio)ethoxy)benzeneaminium dibromide to yield the final product .
Industrial Production Methods
Industrial production of 4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide primarily undergoes derivatization reactions with aldehydes and carboxylic acids. These reactions are typically carried out under mild conditions, such as pH 5.7 and 10°C .
Common Reagents and Conditions
Aldehydes: The derivatization reaction with aldehydes involves the use of sodium cyanoborohydride as a secondary reagent.
Carboxylic Acids: For carboxylic acids, 1-ethyl-3- (3-dimethylaminopropyl) carbodiimide is used instead of sodium cyanoborohydride.
Major Products
The major products of these reactions are the derivatized aldehydes and carboxylic acids, which are more easily detectable and analyzable using mass spectrometry .
Scientific Research Applications
4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide has a wide range of applications in scientific research:
Chemistry: It is used for the detection and analysis of aldehydes and carboxylic acids in complex mixtures.
Medicine: It aids in the analysis of biological samples, such as urine and plasma, for diagnostic purposes.
Mechanism of Action
The mechanism of action of 4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide involves the addition of a permanent positive charge to carbonyl analytes. This modification enhances their ionization efficiency in mass spectrometry, making them more amenable to positive ionization mode analysis . The bromophenethyl group provides an isotopic signature, which aids in the identification and quantification of the derivatized compounds .
Comparison with Similar Compounds
Similar Compounds
4- (2- (trimethylammonio)ethoxy)benzeneaminium dibromide (4-APC): This compound is similar to 4-APEBA but lacks the bromophenethyl group.
4-bromo-N-methylbenzylamine (4-BNMA): This reagent is used for the derivatization of carboxylic acids and provides similar benefits in terms of ionization efficiency and detection.
Uniqueness
4- (2- ( (4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide is unique due to its bromophenethyl group, which enhances its capabilities for mass spectrometry analysis. This feature provides a distinct isotopic signature and consistent fragmentation patterns, making it highly effective for the detection and analysis of aldehydes and carboxylic acids .
Properties
IUPAC Name |
2-(4-azaniumylphenoxy)ethyl-[2-(4-bromophenyl)ethyl]-dimethylazanium;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN2O.2BrH/c1-21(2,12-11-15-3-5-16(19)6-4-15)13-14-22-18-9-7-17(20)8-10-18;;/h3-10H,11-14,20H2,1-2H3;2*1H/q+1;;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICAQOBHYBUDOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CC=C(C=C1)Br)CCOC2=CC=C(C=C2)[NH3+].[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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